molecular formula C19H21NO3S2 B2600252 (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 307525-51-5

(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2600252
CAS No.: 307525-51-5
M. Wt: 375.5
InChI Key: LBNCZOSUYNPDQG-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Thiazolidinone Derivatives

A notable research application involves the synthesis of novel thiazolidinone derivatives through one-pot reactions or multi-step synthetic routes. These compounds, including (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, are synthesized from various starting materials such as aniline derivatives, cyclohexanone, and mercaptoacetic acid, yielding compounds with potential biological activities. The synthesized thiazolidinones are characterized using techniques like 1H and 13C NMR, mass spectrometry, and high-resolution mass spectrometry, establishing their chemical structures and providing a foundation for further biological evaluation (Masteloto et al., 2015).

Antimicrobial and Anticancer Activities

Research into thiazolidinone derivatives also explores their potential antimicrobial and anticancer properties. For instance, certain synthesized thiazolidin-4-one and thiocarbamoyl derivatives exhibit promising antimicrobial activities. This underscores the role of structural modification in enhancing biological activity, with implications for developing new therapeutic agents (Gouda et al., 2010).

Potential Biological and Catalytic Applications

Anticancer Activity Evaluation

Specific thiazolidinone compounds have been synthesized and evaluated for their anticancer activities against various cancer cell lines. These studies aim to identify compounds with significant antimitotic activity, offering insights into the design of new anticancer drugs. For example, certain thiazolidinone derivatives demonstrate a high level of antimitotic activity and selectivity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers, suggesting their potential as anticancer agents (Buzun et al., 2021).

Synthesis of Thiazoloquinazoline and Pyrimidine Derivatives

Another application involves the synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of thiazolidinone compounds in heterocyclic chemistry. These derivatives are synthesized using ultrasonic-assisted methods, which provide excellent yields in short reaction times. This research contributes to the development of new compounds with potential pharmacological activities (Darehkordi et al., 2013).

Properties

IUPAC Name

cyclohexyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-17(23-15-9-5-2-6-10-15)11-12-20-18(22)16(25-19(20)24)13-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNCZOSUYNPDQG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.